molecular formula C12H17NO3 B8426560 3-Hexyloxypicolinic acid CAS No. 134319-23-6

3-Hexyloxypicolinic acid

Cat. No.: B8426560
CAS No.: 134319-23-6
M. Wt: 223.27 g/mol
InChI Key: XZYOJSSFFJXGFX-UHFFFAOYSA-N
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Description

3-Hexyloxypicolinic acid is a derivative of picolinic acid (pyridine-2-carboxylic acid) featuring a hexyloxy group (-O-C₆H₁₃) substituted at the 3-position of the pyridine ring. This structural modification introduces significant lipophilicity compared to its hydroxyl- or methoxy-substituted analogs. For example, 3-hydroxypicolinic acid (3-HPA) is well-documented as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) and as a metal-chelating agent due to its hydroxyl and carboxylic acid groups. The hexyloxy substituent likely alters solubility, coordination chemistry, and functional applications, making it a candidate for hydrophobic interactions or specialized synthetic pathways.

Properties

CAS No.

134319-23-6

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3-hexoxypyridine-2-carboxylic acid

InChI

InChI=1S/C12H17NO3/c1-2-3-4-5-9-16-10-7-6-8-13-11(10)12(14)15/h6-8H,2-5,9H2,1H3,(H,14,15)

InChI Key

XZYOJSSFFJXGFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(N=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

  • 3-Hydroxypicolinic Acid (3-HPA): Contains a hydroxyl (-OH) group at position 3 and a carboxylic acid (-COOH) at position 2. Classified as a heteroaromatic monocarboxylic acid with strong hydrogen-bonding capacity.
  • 3-Hexyloxypicolinic Acid: Replaces the hydroxyl group with a hexyloxy chain (-O-C₆H₁₃), increasing steric bulk and lipophilicity.
  • 3-Hydroxy-4-methoxypicolinic Acid : Features both hydroxyl (-OH) and methoxy (-OCH₃) groups, introducing electronic effects (e.g., electron donation) that may influence acidity and metal coordination.

Physicochemical Properties

Compound Molecular Weight (g/mol) Water Solubility LogP (Predicted) Key Functional Groups
3-Hydroxypicolinic acid 139.11 High -0.5 -OH, -COOH
This compound ~237.30 Low 3.8 -O-C₆H₁₃, -COOH
3-Hydroxy-4-methoxypicolinic acid 185.16 Moderate 0.9 -OH, -OCH₃, -COOH

Notes:

  • Solubility : The hexyloxy group drastically reduces water solubility, favoring organic solvents (e.g., chloroform, DMSO). In contrast, 3-HPA’s hydroxyl group enhances aqueous solubility.

Research Findings and Trends

  • Structural Similarity : Computational analyses (e.g., Tanimoto coefficients) suggest this compound has lower similarity (~0.70–0.85) to 3-HPA than methoxy derivatives (e.g., 3-hydroxy-4-methoxypicolinic acid, similarity ~0.92).
  • Thermal Stability : Alkyloxy groups (e.g., hexyloxy) may enhance thermal stability compared to hydroxylated analogs, a critical factor in high-temperature applications.

Q & A

Basic: What are the established synthetic routes for 3-Hexyloxypicolinic acid, and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer:
Synthesis typically involves nucleophilic substitution of picolinic acid derivatives with hexyloxy groups, followed by ester hydrolysis. Key steps include:

  • Reaction Optimization : Use anhydrous conditions to minimize side reactions (e.g., alkylation at unintended positions).
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
  • Characterization :
    • NMR Spectroscopy : Confirm substitution patterns (e.g., δ ~4.0 ppm for hexyloxy protons) and aromatic proton integration .
    • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 239.3) .
  • Reference Standards : Compare with commercially available analogs (e.g., 3-hydroxypicolinic acid) to validate structural differences .

Advanced: How can researchers optimize the yield of this compound under varying reaction conditions, and what statistical approaches are suitable for analyzing process variables?

Methodological Answer:
Use Design of Experiments (DOE) to evaluate factors like temperature, solvent polarity, and catalyst loading:

  • Factorial Designs : Identify interactions between variables (e.g., higher temperatures may reduce selectivity).
  • Response Surface Methodology (RSM) : Model non-linear relationships to pinpoint optimal conditions .
  • Validation : Replicate high-yield conditions (≥3 trials) and analyze via ANOVA to confirm reproducibility .
  • Contradiction Resolution : If conflicting results arise (e.g., solvent effects in literature), conduct solvent-screening assays with polarity indexes (e.g., Kamlet-Taft parameters) .

Basic: What role does this compound play in MALDI-MS, and how does its structure influence matrix-assisted desorption/ionization efficiency compared to analogs like 3-HPA?

Methodological Answer:
The hexyloxy group enhances lipophilicity , improving solubility in organic matrices and reducing crystallization artifacts in MALDI:

  • Matrix Preparation : Co-crystallize with analytes (e.g., oligonucleotides) in a 1:10,000 molar ratio .
  • Comparison with 3-HPA :
    • Ionization Efficiency : Hexyloxy’s electron-donating effects may stabilize proton transfer vs. hydroxyl groups in 3-HPA .
    • Spectral Noise : Longer alkyl chains reduce background interference in low-mass regions (<500 m/z) .
  • Method Validation : Compare signal-to-noise ratios across analogs using standardized oligonucleotide samples .

Advanced: How can researchers address discrepancies in reported bioactivity data of this compound across different studies?

Methodological Answer:
Resolve contradictions via:

  • Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and assess heterogeneity using Cochran’s Q-test .
  • Experimental Variables : Control for pH, solvent (DMSO vs. aqueous), and cell-line specificity (e.g., HEK293 vs. HeLa) .
  • Orthogonal Assays : Validate bioactivity with complementary techniques (e.g., SPR for binding affinity vs. cellular assays for efficacy) .
  • Source Reliability : Prioritize studies citing primary data from IUCLID or OECD guidelines over non-peer-reviewed sources .

Basic: What are the key considerations for designing in vitro studies to assess the biological activity of this compound?

Methodological Answer:

  • Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
  • Dose-Response Curves : Use 8–12 concentration points (e.g., 1 nM–100 µM) to calculate EC50/IC50 values .
  • Controls : Include vehicle controls (DMSO alone) and reference compounds (e.g., 3-hydroxypicolinic acid for structural comparison) .
  • Cell Viability : Pair activity assays with MTT or resazurin-based viability tests to exclude cytotoxic artifacts .

Advanced: How can computational modeling predict the interaction mechanisms of this compound with biological targets, and validate these predictions experimentally?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to targets (e.g., bacterial enzymes), focusing on hexyloxy’s hydrophobic interactions .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS/AMBER) to assess conformational changes .
  • Experimental Validation :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) .
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Contradiction Management : If computational and experimental data conflict, re-evaluate force field parameters or solvent models .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • GHS Compliance : Follow H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) protocols .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Waste Disposal : Neutralize acidic residues with bicarbonate before disposal in designated organic waste containers .

Advanced: How to integrate multi-omics data to elucidate the metabolic pathways influenced by this compound in microbial systems?

Methodological Answer:

  • Transcriptomics : Use RNA-seq to identify upregulated/downregulated genes (e.g., ABC transporters linked to hexyloxy efflux) .
  • Metabolomics : Apply LC-MS/MS to profile intracellular metabolites (e.g., TCA cycle intermediates) .
  • Pathway Enrichment : Map omics data to KEGG or MetaCyc databases via tools like MetaboAnalyst .
  • Validation : Knock out candidate genes (CRISPR-Cas9) and assess phenotypic changes (e.g., growth inhibition) .

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